In Vitro Cytotoxicity in Breast Cancer Cells: MCF-7 IC₅₀ Comparison with Doxorubicin
Methyl 5-hydroxythiophene-2-carboxylate (as part of a thiophene derivative library) demonstrated cytotoxic activity against MCF-7 breast cancer cells with an IC₅₀ of 18.8 µM (95% CI 7.3–48.3 µM), while the reference standard doxorubicin exhibited an IC₅₀ of 0.14 µM (95% CI 0.09–1.8 µM) . This 134-fold difference underscores the compound's moderate activity and suggests it may serve as a less potent but potentially more selective scaffold for further optimization.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 18.8 µM (7.3–48.3) |
| Comparator Or Baseline | Doxorubicin: 0.14 µM (0.09–1.8) |
| Quantified Difference | 134-fold higher IC₅₀ |
| Conditions | MCF-7 human breast cancer cell line; assay from at least 3 independent experiments in triplicate. |
Why This Matters
For researchers screening thiophene libraries, this data contextualizes the compound's cytotoxic profile against a clinical benchmark, enabling informed selection for hit-to-lead campaigns where overt potency may be less critical than scaffold novelty.
- [1] PMC Table 1. Cytotoxicity IC₅₀ values of thiophene derivatives. National Library of Medicine. View Source
